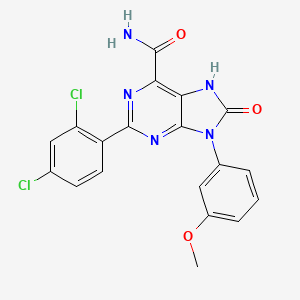
2-(2,4-Dichlorphenyl)-9-(3-Methoxyphenyl)-8-oxo-8,9-dihydro-7H-purin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N5O3 and its molecular weight is 430.25. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
For more detailed information, you can refer to the following sources:
- 3-(4-METHYLPHENYL)-2-(2-PYRIDINYL)ACRYLONITRILE: A related compound with potential applications .
- 1-(2,6-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)UREA: Another interesting compound with potential implications .
- 3-(2-CHLORO-3-METHOXYPHENYL)-N-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE: A structurally related compound worth exploring .
Biologische Aktivität
2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known by its CAS number 899970-83-3, is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes dichlorophenyl and methoxyphenyl groups, contributing to its pharmacological properties.
The molecular formula of this compound is C19H13Cl2N5O3 with a molecular weight of 430.2 g/mol. The structure is significant for its interactions with biological targets, particularly in the context of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃Cl₂N₅O₃ |
| Molecular Weight | 430.2 g/mol |
| CAS Number | 899970-83-3 |
Research indicates that compounds like 2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It potentially interacts with adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells by activating the intrinsic pathway, which involves mitochondrial membrane permeabilization and caspase activation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated cell cultures.
- Animal Models : In vivo studies using murine models of inflammation showed a marked decrease in edema and inflammatory markers following administration of the compound.
Case Studies
-
Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells.
Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 20 - Inflammation Model in Mice : In a controlled experiment involving induced paw edema in mice, treatment with the compound resulted in a reduction of paw swelling by approximately 40% compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest good bioavailability with significant distribution in tissues.
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-29-11-4-2-3-10(8-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)12-6-5-9(20)7-13(12)21/h2-8H,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWXWBCDOPRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














